

Application Notes and Protocols: Aldol Condensation Reactions Involving 3,5-Dimethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B108906

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Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities.^{[1][2]} Aldol condensation, specifically the Claisen-Schmidt condensation, provides a robust and versatile method for the synthesis of these valuable scaffolds.^{[3][4]} This document outlines detailed application notes and experimental protocols for the synthesis of chalcone derivatives via the Aldol condensation of **3,5-Dimethyl-4-hydroxybenzaldehyde** with various acetophenones.

The presence of a sterically hindered phenolic hydroxyl group in **3,5-Dimethyl-4-hydroxybenzaldehyde** is of particular interest, as this moiety is often associated with potent antioxidant properties. The resulting chalcones are promising candidates for the development of novel therapeutic agents with applications as antioxidants and antimicrobials.

General Reaction Scheme

The base-catalyzed Claisen-Schmidt condensation involves the reaction of **3,5-Dimethyl-4-hydroxybenzaldehyde** with a substituted acetophenone in the presence of a base, typically

sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

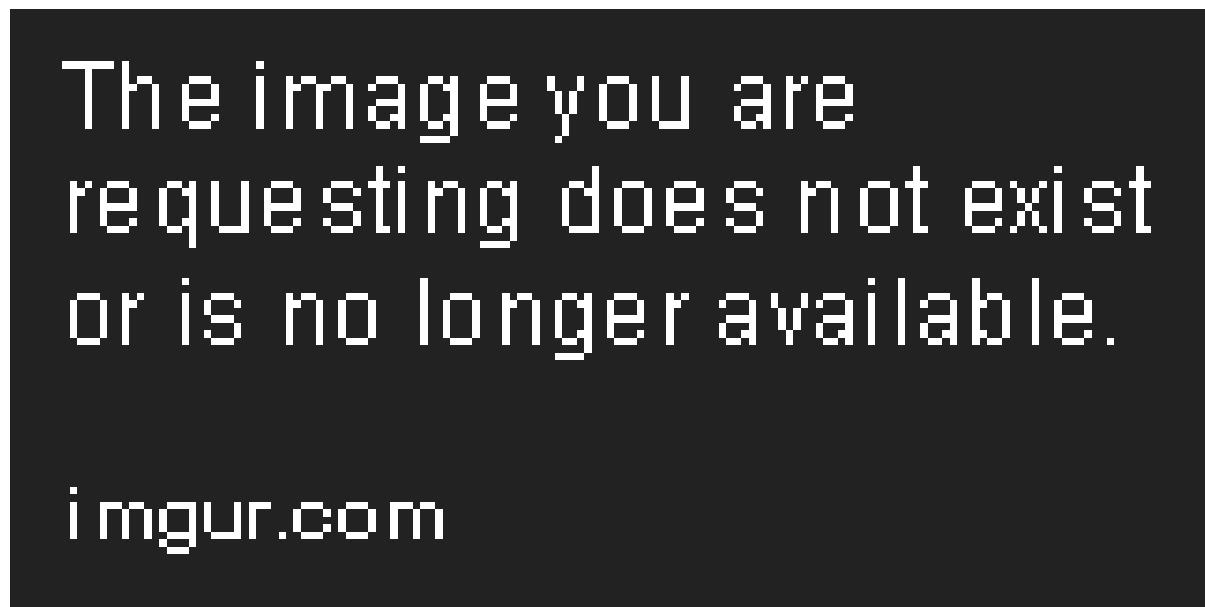


Figure 1. General reaction scheme for the synthesis of chalcones from **3,5-Dimethyl-4-hydroxybenzaldehyde**.

Experimental Protocols

Two primary protocols are provided for the synthesis of chalcones from **3,5-Dimethyl-4-hydroxybenzaldehyde**: a traditional solution-phase method and a solvent-free "green" chemistry approach.

Protocol 1: Base-Catalyzed Solution-Phase Synthesis

This protocol describes a standard method for the Claisen-Schmidt condensation in an ethanolic solution.

Materials:

- **3,5-Dimethyl-4-hydroxybenzaldehyde**
- Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methoxyacetophenone)
- Ethanol (95%)

- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl), dilute (e.g., 1 M)
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **3,5-Dimethyl-4-hydroxybenzaldehyde** (1.0 eq) and the desired substituted acetophenone (1.0 eq) in an appropriate volume of 95% ethanol with stirring.
- Base Addition: Prepare a solution of NaOH or KOH (2.0-3.0 eq) in a minimal amount of water and add it dropwise to the stirred ethanolic solution of the reactants. The reaction mixture is typically stirred at room temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is generally complete within 4-24 hours.
- Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. The precipitated crude chalcone is then collected by vacuum filtration.
- Purification: Wash the crude product with cold water to remove any inorganic impurities. The solid is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure chalcone.

Protocol 2: Solvent-Free Synthesis using a Mortar and Pestle

This environmentally friendly protocol avoids the use of organic solvents during the reaction step.

Materials:

- **3,5-Dimethyl-4-hydroxybenzaldehyde**
- Substituted Acetophenone
- Solid NaOH or KOH pellets
- Mortar and pestle
- Distilled water
- Dilute HCl
- Büchner funnel and filter paper

Procedure:

- Grinding: Place **3,5-Dimethyl-4-hydroxybenzaldehyde** (1.0 eq), the substituted acetophenone (1.0 eq), and solid NaOH or KOH (1.0-1.5 eq) in a mortar.
- Reaction: Grind the mixture with a pestle. The solid mixture will typically become a paste and may change color as the reaction proceeds. Continue grinding for 10-20 minutes at room temperature.
- Isolation: Add cold distilled water to the mortar and continue to grind to break up the solid product.
- Purification: Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral to pH paper. The product can be recrystallized from a suitable solvent if necessary.

Data Presentation

The following tables summarize typical characterization data and reported biological activities for chalcones derived from substituted benzaldehydes. While specific data for chalcones from **3,5-Dimethyl-4-hydroxybenzaldehyde** is limited in the literature, the provided data for analogous compounds serves as a valuable reference.

Table 1: Physicochemical and Spectroscopic Data of a Representative Chalcone: (E)-1-phenyl-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-en-1-one

Parameter	Data	Reference
Molecular Formula	C ₁₇ H ₁₆ O ₂	N/A
Molecular Weight	252.31 g/mol	N/A
Appearance	Pale yellow solid	N/A
Melting Point	N/A (Expected to be in the range of similar chalcones)	N/A
¹ H NMR (CDCl ₃ , δ ppm)	~8.0 (m, 2H, Ar-H), ~7.8 (d, 1H, -CH=), ~7.6-7.4 (m, 4H, Ar-H), ~7.3 (s, 2H, Ar-H), ~5.0 (s, 1H, -OH), ~2.3 (s, 6H, -CH ₃)	[1][5]
¹³ C NMR (CDCl ₃ , δ ppm)	~190.5 (C=O), ~155.0 (C-OH), ~145.0 (=CH), ~138.0 (Ar-C), ~132.5 (Ar-CH), ~130.0 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-C), ~125.0 (Ar-C), ~122.0 (=CH), ~16.5 (-CH ₃)	[1][5]
IR (KBr, cm ⁻¹)	~3400 (-OH), ~1660 (C=O), ~1600 (C=C), ~1580, 1450 (Ar-C=C)	[5]
Mass Spec (m/z)	Expected [M] ⁺ at 252	N/A

Note: The spectroscopic data presented are estimations based on structurally similar compounds and may vary.

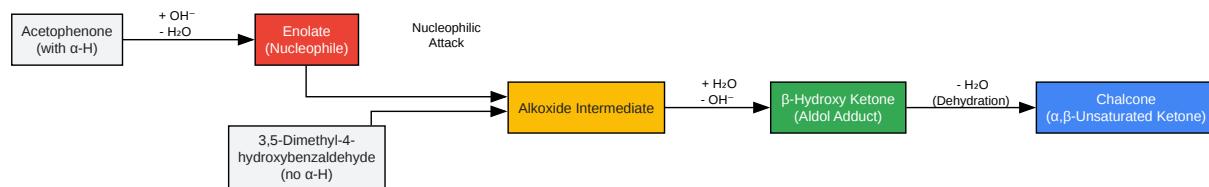
Table 2: Biological Activities of Structurally Similar Chalcones

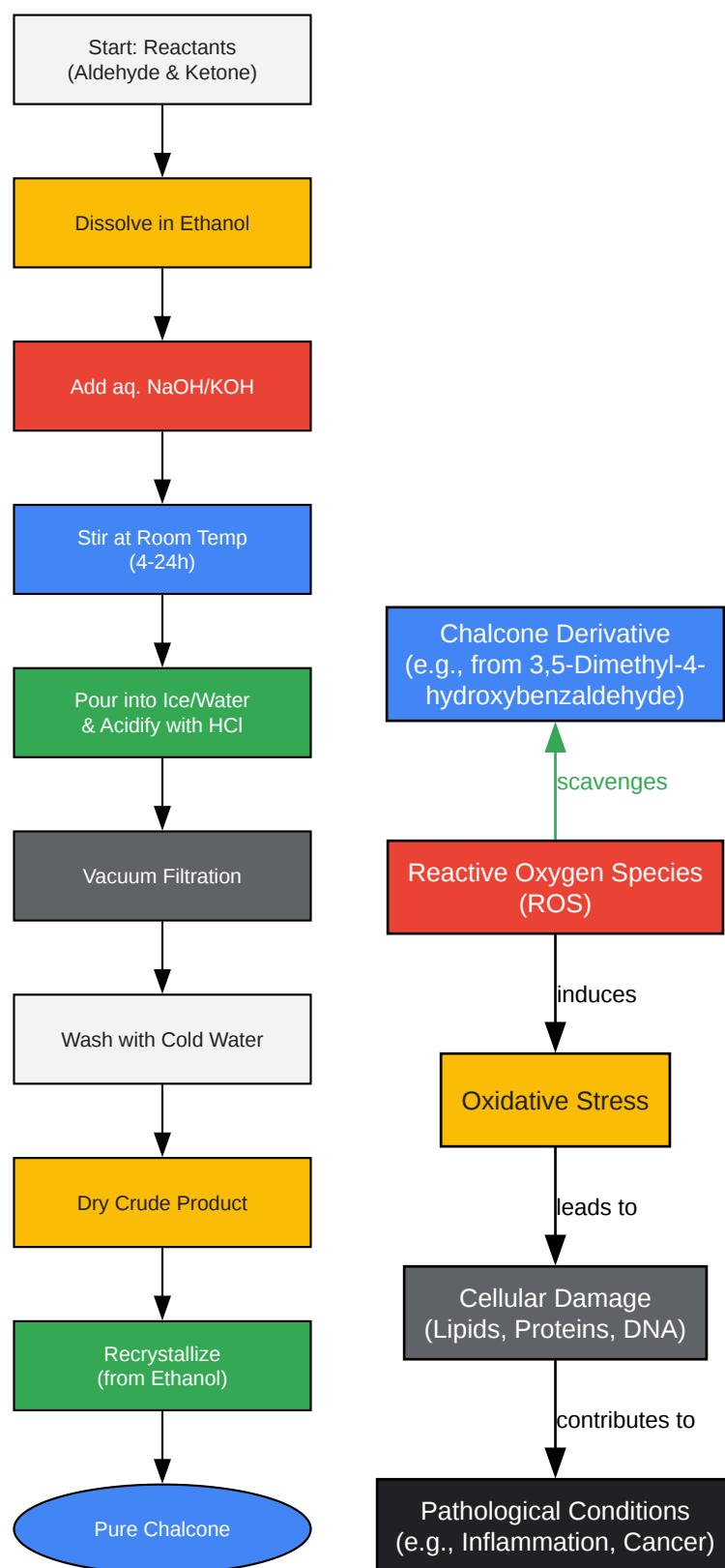
Compound/Activity	Test System	Result (IC ₅₀ / MIC)	Reference
Antioxidant Activity			
Chalcone Derivative CZM-3-5	DPPH radical scavenging	Good activity (comparable to BHA)	[1]
Chalcone Derivative CZM-3-5	ABTS radical scavenging	Moderate activity	[1]
Antimicrobial Activity			
Various Chalcone Derivatives	Staphylococcus aureus	MICs in the range of 15-250 µg/mL	[5]
Various Chalcone Derivatives	Escherichia coli	MICs in the range of 20-500 µg/mL	[5]
Various Chalcone Derivatives	Pseudomonas aeruginosa	MICs in the range of 15-250 µg/mL	[5]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and experimental procedures.



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